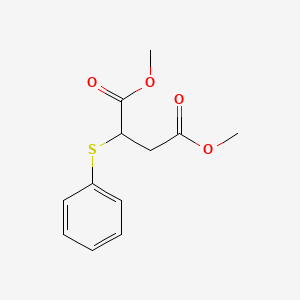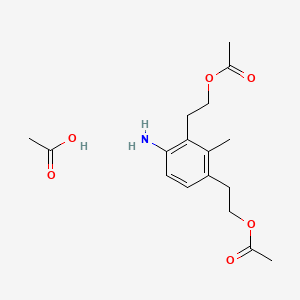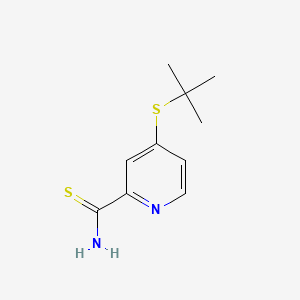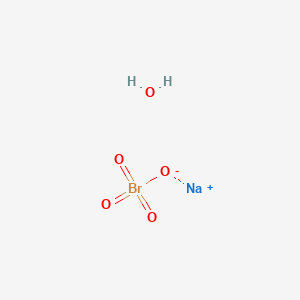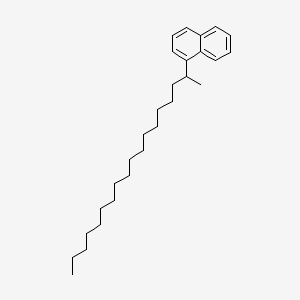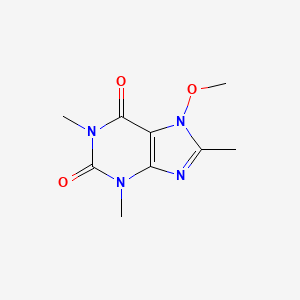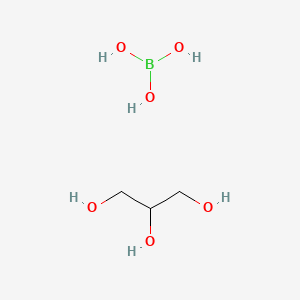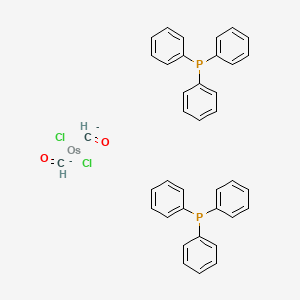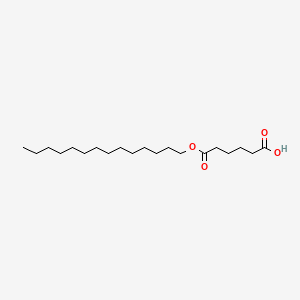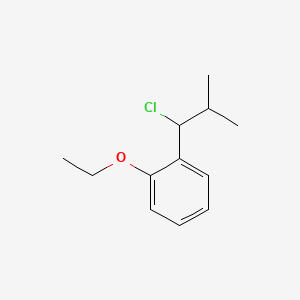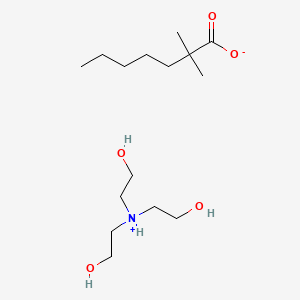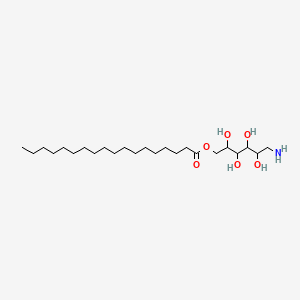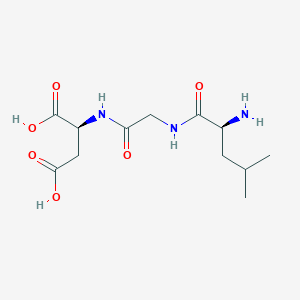
2(5H)-Furanone, 3-chloro-5-(dichloromethyl)-5-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(5H)-Furanone, 3-chloro-5-(dichloromethyl)-5-hydroxy- is a chlorinated organic compound known for its mutagenic properties. It is often referred to as MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and is a byproduct of chlorination processes in water treatment.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the chlorination of lignin and humic materials in water. The reaction conditions, such as pH and temperature, play a crucial role in the formation of MX. Acidic conditions tend to produce higher amounts of MX compared to neutral conditions.
Industrial Production Methods: In industrial settings, MX is formed as a trace component during the chlorination of wood pulp and drinking water. The substitution of chlorine with chlorine dioxide can reduce the formation of MX.
化学反应分析
Types of Reactions: MX undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using chlorine or bromine.
Major Products Formed:
Oxidation typically results in the formation of carboxylic acids.
Reduction can lead to the formation of alcohols or aldehydes.
Substitution reactions can produce various halogenated derivatives.
科学研究应用
MX has been extensively studied for its mutagenic properties. It is used in research to understand the effects of chlorination byproducts on human health and the environment. MX is also used as a model compound to study the mechanisms of mutagenesis and carcinogenesis.
作用机制
The mutagenic effects of MX are primarily due to its ability to form DNA adducts, which can lead to mutations. The compound interacts with DNA, causing structural changes that can result in genetic mutations and potentially cancer.
Molecular Targets and Pathways: MX targets DNA, leading to the formation of adducts that interfere with normal DNA replication and repair processes.
相似化合物的比较
Trichloroethylene
Tetrachloroethylene
Dichloromethane
Chloroform
This compound's mutagenic properties and its formation during water treatment make it a significant subject of study in environmental chemistry and toxicology. Understanding its behavior and effects can help in developing safer water treatment methods and mitigating its impact on human health.
属性
CAS 编号 |
154180-04-8 |
|---|---|
分子式 |
C5H3Cl3O3 |
分子量 |
217.43 g/mol |
IUPAC 名称 |
3-chloro-5-(dichloromethyl)-5-hydroxyfuran-2-one |
InChI |
InChI=1S/C5H3Cl3O3/c6-2-1-5(10,4(7)8)11-3(2)9/h1,4,10H |
InChI 键 |
MTUBTRJWNBOSSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)OC1(C(Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


